REACTION_CXSMILES
|
[OH:1][C:2]1[C:3](=[O:16])[C:4]2[C:9]([C:10](=O)[C:11]=1CC=C)=[CH:8][CH:7]=[CH:6][CH:5]=2.S(=O)(=O)(O)O>C(O)C>[CH:7]1[CH:8]=[C:9]2[CH:10]=[CH:11][C:2]([C:3](=[O:16])[C:4]2=[CH:5][CH:6]=1)=[O:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C(C2=CC=CC=C2C(C1CC=C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C=CC(=O)C2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |